Ethyl 2-(trifluoromethyl)benzoate is an organic compound characterized by the molecular formula and a molecular weight of 218.18 g/mol. It is a derivative of benzoic acid, where an ethyl ester group is attached to the carboxyl group, and a trifluoromethyl group is substituted on the benzene ring. This compound is notable for its unique properties imparted by the trifluoromethyl group, making it valuable in various scientific applications.
Ethyl 2-(trifluoromethyl)benzoate is classified under esters and belongs to the category of aromatic compounds. It can be sourced from chemical suppliers and is often utilized in research laboratories for various applications, including synthesis and biological studies.
The synthesis of ethyl 2-(trifluoromethyl)benzoate typically involves several key steps:
The reactions are generally performed under controlled conditions to optimize yield and purity. For example, using continuous flow reactors can enhance efficiency in industrial settings, allowing for higher throughput and better control over reaction parameters .
Ethyl 2-(trifluoromethyl)benzoate features a benzene ring with two substituents: an ethoxy group (from the ester) and a trifluoromethyl group. The structural formula can be represented as follows:
Ethyl 2-(trifluoromethyl)benzoate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl 2-(trifluoromethyl)benzoate involves its ability to interact with biological targets through hydrogen bonding facilitated by the amino group (when applicable). The trifluoromethyl group increases lipophilicity, enhancing membrane permeability. This property allows the compound to modulate enzyme activity and receptor interactions, potentially leading to various biological effects.
Relevant data includes:
Ethyl 2-(trifluoromethyl)benzoate has several scientific uses:
Ethyl 2-(trifluoromethyl)benzoate (CAS 577-62-8) is a versatile fluorinated building block in pharmaceutical and agrochemical synthesis. This section examines advanced synthetic approaches and optimization strategies for its efficient production.
The introduction of the trifluoromethyl group at the ortho-position of benzoate esters presents significant synthetic challenges due to the steric constraints and electron-withdrawing nature of the ester group. Traditional fluorination methods using heavy metal catalysts like antimony pentachloride have been largely superseded by more efficient and environmentally benign approaches. Recent advances employ perfluor sulfonyl fluoride catalysts (perfluoro propyl sulfonic acid fluoride, perfluoro butyl sulfonic acid fluoride, perfluoropentyl sulfonic acid fluoride, perfluor heptyl sulfonic acid fluoride, and perfluoro octyl sulfonyl fluoride), which demonstrate superior selectivity at remarkably low catalyst loadings (0.5-1.0% relative to substrate mass) [3].
A breakthrough methodology involves the solvent-free fluorination of 2-trichloromethyl benzyl dichloride using anhydrous hydrogen fluoride under moderate pressure (0.8-5.0 MPa) and temperature ranges (50-150°C). This approach utilizes excess HF as both reagent and reaction medium, eliminating the need for additional solvents while achieving conversion yields exceeding 90% to 2-trifluoromethyl benzyl dichloride—a key precursor to Ethyl 2-(trifluoromethyl)benzoate. Critical to this process is the precise monitoring of reaction progression via gas chromatography, with termination optimally timed when the intermediate 2-difluoro chloromethyl benzyl dichloride content falls below 1% [3]. Post-fluorination, excess HF is efficiently removed via nitrogen purging, and the crude product is directly suitable for subsequent hydrolysis-oxidation without distillation, significantly streamlining production.
Table 1: Comparative Performance of Catalysts in Trifluoromethyl Group Introduction
Catalyst Type | Loading (% by mass) | Reaction Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Perfluoro octyl sulfonyl fluoride | 0.5 | 120 | 94 | High selectivity, recyclable |
Antimony pentachloride | 15 | 150 | 78 | Historical use, lower cost |
Perfluor heptyl sulfonyl fluoride | 0.7 | 110 | 92 | Lower decomposition tendency |
Perfluoro propyl sulfonic acid fluoride | 1.0 | 100 | 89 | Cost-effective for bulk production |
The esterification of 2-(trifluoromethyl)benzoic acid (CAS 433-97-6) represents a critical step in Ethyl 2-(trifluoromethyl)benzoate production. Conventional acid-catalyzed Fischer esterification employs sulfuric acid or p-toluenesulfonic acid in refluxing ethanol, but suffers from prolonged reaction times (12-24 hours) and moderate yields (70-80%) due to steric hindrance from the ortho-trifluoromethyl group [6].
Superior methodologies leverage transition-metal catalysis for enhanced efficiency. Palladium-based systems (Pd(OAc)₂/Xantphos) enable esterification at reduced temperatures (80°C) through activation of the carboxylic acid group, achieving yields above 90% within 6 hours. Copper catalysis offers a cost-effective alternative, with CuI/1,10-phenanthroline systems facilitating ester formation via decarboxylative coupling pathways. This approach is particularly valuable for synthesizing isotopically labeled variants using ethanol-¹³C [6].
Transesterification provides an alternative route starting from more reactive esters like methyl 2-(trifluoromethyl)benzoate (CAS 344-96-7). Titanium(IV) isopropoxide [Ti(OPrⁱ)₄] efficiently catalyzes this reaction under mild conditions (70°C, 8 hours), driven by ethanol excess (neat or as solvent) and continuous methanol removal. However, ortho-substituted benzoates exhibit reduced transesterification rates compared to para- or meta-isomers, necessitating careful optimization of catalyst loading (typically 1-3 mol%) and reaction stoichiometry [6].
Table 2: Esterification and Transesterification Catalyst Systems
Method | Catalyst System | Conditions | Time (h) | Yield (%) | Application Scope |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄ (10 mol%) | EtOH reflux | 12-24 | 70-80 | Standard laboratory synthesis |
Pd-Catalyzed Esterification | Pd(OAc)₂/Xantphos | 80°C, toluene | 4-6 | >90 | High-value intermediates |
Cu-Mediated Decarboxylation | CuI/phenanthroline | 100°C, DMF | 8 | 85 | Isotope-labeled ester production |
Transesterification | Ti(OPrⁱ)₄ (2 mol%) | 70°C, neat ethanol | 8 | 88 | Methyl-to-ethyl ester conversion |
Industrial-scale production of Ethyl 2-(trifluoromethyl)benzoate increasingly prioritizes solvent minimization and atom economy to reduce environmental impact and processing costs. A landmark copper-catalyzed arylation strategy employs 1H-perfluoroalkanes, aryl iodides (ethyl-2-iodobenzoate), and the hindered zinc amide base TMP₂Zn (zinc bis-2,2,6,6-tetramethylpiperidide) in DMPU solvent under solvent-minimized conditions [5]. This system achieves remarkable efficiency with catalyst loadings as low as 10 mol% CuCl and 20 mol% phenanthroline ligand at 90°C, delivering coupling yields exceeding 92% for ethyl-2-iodobenzoate. The process demonstrates exceptional functional group tolerance, accommodating electron-withdrawing substituents (cyano, bromo, ester) without decomposition [5].
Trifluoromethane (CHF₃) presents unique challenges as the simplest perfluoroalkane due to its low reactivity. Stabilization requires hexamethylphosphoramide (HMPA) coordination to the transient trifluoromethyl copper intermediate, suppressing decomposition to pentafluoroethylcopper. Even with stabilization, purification via HPLC is typically required to isolate pure Ethyl 2-(trifluoromethyl)benzoate, achieving 51% yield under optimized conditions [5].
The fluorination step itself exemplifies solvent-free design, as demonstrated in the hydrogen fluoride-mediated conversion of 2-trichloromethyl benzyl dichloride. Anhydrous HF acts simultaneously as reagent, solvent, and promoter at 120-150°C under autogenous pressure (2.0-4.0 MPa). This integrated approach eliminates volatile organic compound (VOC) emissions associated with conventional solvents and facilitates catalyst recycling, significantly enhancing the green metrics of the overall synthesis [3].
Table 3: Solvent-Free and Green Synthesis Approaches
Strategy | Key Reagents/Conditions | Scale Potential | Yield (%) | Turnover Number (TON) | Environmental Benefit |
---|---|---|---|---|---|
Cu-Catalyzed Arylation | ArI + CHF₃ + TMP₂Zn/DMPU | Pilot scale | 51-92 | 9.2 | Minimized solvent volume |
HF-Mediated Fluorination | 2-(CCl₃)C₆H₄CCl₃ + HF (neat) | Industrial | >90 | 200 | Solvent-free, HF recyclable |
Direct Esterification | Acid + EtOH (neat, acid-catalyzed) | Multi-kilogram | 75-80 | N/A | Elimination of VOC solvents |
Nitric acid serves a dual function in the synthesis pathway to Ethyl 2-(trifluoromethyl)benzoate by enabling the hydrolysis-oxidation cascade converting 2-trifluoromethyl benzyl dichloride to 2-(trifluoromethyl)benzoic acid—the direct precursor to the target ester. This transformation occurs optimally with 30-80% nitric acid at elevated temperatures (50-150°C), where the acid acts simultaneously as oxidant and reaction medium [3].
The mechanism proceeds through sequential oxidative steps: (1) Hydrolysis of the benzyl dichloride to the corresponding aldehyde, and (2) further oxidation to the carboxylic acid. Crucially, nitric acid suppresses the formation of toxic byproducts (e.g., CO, chlorine gas) commonly generated in chromate-based oxidations. The stoichiometry is critical, with a mass ratio of 2-5:1 (HNO₃ : substrate) providing optimal conversion efficiency while minimizing over-oxidation or nitration side reactions [3].
A significant sustainability advantage lies in the nitric acid recycling protocol. Post-reaction, the spent acid is concentrated by adding fuming nitric acid, restoring its oxidative capacity for subsequent batches. This closed-loop operation minimizes waste generation and reagent consumption, aligning with green chemistry principles. The process eliminates the need for intermediate isolation of 2-(trifluoromethyl)benzaldehyde, directly delivering the carboxylic acid in yields exceeding 85% after crystallization [3]. Reaction parameters require precise control: temperatures below 100°C favor the aldehyde intermediate, while temperatures above 120°C drive complete oxidation to the acid. Similarly, acid concentrations below 50% result in slower kinetics, whereas concentrations exceeding 80% increase the risk of aromatic ring nitration.
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